Sniper(abl)-019

BCR-ABL PROTAC DC50

SNIPER(ABL)-019 is a heterobifunctional degrader conjugating Dasatinib to the IAP ligand MV-1 via a PEG linker. It induces selective BCR-ABL degradation with a DC₅₀ of 0.3 μM, making it a benchmark tool for SAR studies and ternary complex kinetics. Its moderate potency allows cross-comparison with LCL161-based degraders to dissect IAP family contributions without saturating the UPS. Ideal for CML research in K562 cells.

Molecular Formula C60H77ClN12O9S
Molecular Weight 1177.8 g/mol
Cat. No. B15073451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-019
Molecular FormulaC60H77ClN12O9S
Molecular Weight1177.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC
InChIInChI=1S/C60H77ClN12O9S/c1-39-16-14-23-45(61)52(39)68-57(77)47-37-64-60(83-47)67-48-36-49(66-41(3)65-48)71-27-29-72(30-28-71)50(74)38-82-35-34-81-33-32-80-31-25-63-58(78)54(51(42-17-8-5-9-18-42)43-19-10-6-11-20-43)70-56(76)46-24-15-26-73(46)59(79)53(44-21-12-7-13-22-44)69-55(75)40(2)62-4/h5-6,8-11,14,16-20,23,36-37,40,44,46,51,53-54,62H,7,12-13,15,21-22,24-35,38H2,1-4H3,(H,63,78)(H,68,77)(H,69,75)(H,70,76)(H,64,65,66,67)/t40-,46-,53-,54-/m0/s1
InChIKeySKXVPICURZPVJG-YKQCETGNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-019: Targeted BCR-ABL Protein Degrader for Chronic Myeloid Leukemia Research


SNIPER(ABL)-019 is a heterobifunctional SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) degrader that selectively targets the BCR-ABL oncogenic fusion protein for ubiquitin-proteasome mediated degradation. It comprises the ABL kinase inhibitor Dasatinib conjugated to the IAP ligand MV-1 via a polyethylene glycol (PEG) linker . The compound is primarily utilized as a research tool for inducing targeted protein degradation in BCR-ABL-driven cancer models, notably chronic myeloid leukemia (CML) .

Why SNIPER(ABL)-019 Cannot Be Simply Substituted by Other BCR-ABL Degraders


BCR-ABL-targeted protein degraders, including SNIPERs, PROTACs, and ATTECs, exhibit profound differences in degradation potency, E3 ligase recruitment, linker chemistry, and physicochemical properties. These variations critically impact experimental outcomes, making direct substitution unreliable. For instance, altering the E3 ligase ligand from an IAP binder to a VHL or CRBN binder can drastically alter degradation efficiency and selectivity profiles [1]. Similarly, linker composition influences ternary complex stability and cell permeability, directly affecting the observed DC50 . Therefore, researchers must select a specific degrader based on quantitative performance data relevant to their assay system, rather than assuming interchangeability among compounds sharing a common target.

SNIPER(ABL)-019: Head-to-Head Degradation Potency and Selectivity Data vs. Closest Analogs


SNIPER(ABL)-019 vs. SNIPER(ABL)-039: 30-Fold Difference in BCR-ABL Degradation DC50

In BCR-ABL-positive K562 CML cells, SNIPER(ABL)-019 degrades BCR-ABL with a DC50 of 0.3 μM . In contrast, the analog SNIPER(ABL)-039, which utilizes the same Dasatinib warhead but pairs it with an LCL161-derived IAP ligand, demonstrates a markedly more potent DC50 of 10 nM (0.01 μM) . This represents a 30-fold difference in degradation efficiency, underscoring the critical impact of the IAP ligand choice on functional activity.

BCR-ABL PROTAC DC50

SNIPER(ABL)-019 vs. SNIPER(ABL)-058: 33-Fold Higher Degradation Potency

SNIPER(ABL)-019 achieves a DC50 of 0.3 μM for BCR-ABL degradation in CML cells . In comparison, SNIPER(ABL)-058, which employs an Imatinib-based warhead and an LCL161 derivative IAP ligand, exhibits a substantially weaker DC50 of 10 μM . The 33-fold higher potency of SNIPER(ABL)-019 highlights the functional advantage of the Dasatinib-MV1 combination over the Imatinib-LCL161 design in this context.

BCR-ABL PROTAC DC50

Equivalent Degradation Potency to SNIPER(ABL)-033 with Divergent Linker Design

SNIPER(ABL)-019 and SNIPER(ABL)-033 both demonstrate a DC50 of 0.3 μM for BCR-ABL degradation . However, SNIPER(ABL)-019 utilizes the MV-1 IAP ligand, whereas SNIPER(ABL)-033 employs an LCL161 derivative. This parity in potency, despite divergent linker and ligand chemistries, provides researchers with a valuable tool to probe the influence of these structural elements on ternary complex formation and degradation efficiency in mechanistic studies.

BCR-ABL PROTAC Linker

Comparative Solubility and Stability for In Vitro and In Vivo Use

SNIPER(ABL)-019 demonstrates a solubility of 10 mM in DMSO, a key parameter for preparing concentrated stock solutions for cell-based assays [1]. This solubility profile is comparable to that of the more potent SNIPER(ABL)-039, which also exhibits 10 mM DMSO solubility . Furthermore, SNIPER(ABL)-019 remains stable when stored as a powder at -20°C for up to 3 years, or in solvent at -80°C for 1 year, ensuring long-term experimental reproducibility .

BCR-ABL PROTAC Solubility

Optimal Use Cases for SNIPER(ABL)-019 in BCR-ABL Degradation Studies


Moderate-Potency Tool for Mechanistic Studies of IAP-Dependent BCR-ABL Degradation

SNIPER(ABL)-019's DC50 of 0.3 μM positions it as a moderately potent degrader, ideal for investigating the kinetics of ternary complex formation and the ubiquitin-proteasome machinery without overwhelming the system. Its distinct MV-1 IAP ligand allows researchers to compare degradation efficiency against LCL161-based degraders (e.g., SNIPER(ABL)-039) to dissect the contribution of specific IAP family members (cIAP1 vs. XIAP) [1].

Comparative Benchmarking in Structure-Activity Relationship (SAR) Studies

Given that SNIPER(ABL)-019, SNIPER(ABL)-033, and other analogs share similar DC50 values but differ in linker and IAP ligand composition, SNIPER(ABL)-019 serves as a critical benchmark compound in SAR campaigns. It enables the systematic evaluation of how structural modifications impact degradation potency, cell permeability, and target selectivity .

In Vitro CML Model Validation at Pharmacologically Achievable Concentrations

With a DC50 of 0.3 μM, SNIPER(ABL)-019 operates at concentrations that are readily achievable in standard cell culture and in vivo dosing regimens. This makes it a practical tool for validating BCR-ABL degradation as a therapeutic strategy in CML cell lines (e.g., K562) and for assessing downstream effects on STAT5 and CrkL phosphorylation [2].

Control Compound for High-Potency Degrader Studies

When using more potent degraders like SNIPER(ABL)-039 (DC50 10 nM) or PROTAC Pro-DA (DC50 8 nM), SNIPER(ABL)-019 can be employed as a less potent control to validate assay sensitivity and ensure that observed phenotypes are truly driven by target degradation rather than off-target effects associated with high concentrations of extremely potent compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.